2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde
Description
Properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-3-6-4-9-7-1-5(6)2-7/h3,5-7H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHFKPXSNPKIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1OCC2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Reaction Optimization
Key to this approach is the synthesis of spirocyclic precursors containing a 2-oxaspiro[3.3]heptane core. As illustrated in Scheme 1, treatment of 2-oxaspiro[3.3]heptan-6-yl methanol with Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) induces a stereospecific Wagner-Meerwein rearrangement. This process relocates the oxygen atom to the 2-position while forming the bicyclic framework.
Table 1. Catalytic Systems for Spirocyclic Alcohol Isomerization
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| BF₃·Et₂O | 25 | CH₂Cl₂ | 90 | |
| Pyridinium HCl | 40 | Toluene | 85 | |
| H₃PO₄ | 25 | Dioxane | 78 |
The choice of Brønsted vs. Lewis acids significantly impacts reaction efficiency. BF₃·Et₂O achieves near-quantitative conversion at room temperature, whereas phosphoric acid requires prolonged reaction times.
Reductive Functionalization Followed by Oxidation
An alternative route involves constructing the bicyclic alcohol intermediate, followed by selective oxidation to the aldehyde. This two-step approach benefits from modular functional group interconversion.
Lithium Aluminum Hydride Reduction
Starting from 2-oxaspiro[3.3]heptane-6-carboxylate esters, LiAlH₄ reduction generates the corresponding alcohol with >90% efficiency (Scheme 2A). Crucially, this step must avoid over-reduction of the ester while maintaining the spirocyclic integrity.
Swern Oxidation to Carbaldehyde
The bicyclic alcohol undergoes oxidation under Swern conditions (oxalyl chloride, dimethyl sulfide, triethylamine) to yield 2-oxabicyclo[3.1.1]heptane-4-carbaldehyde (Scheme 2B). This method achieves 85% yield with minimal epimerization, as confirmed by X-ray crystallography.
Equation 1. Swern Oxidation Mechanism
$$
\text{RCH}2\text{OH} + (\text{COCl})2 \xrightarrow{\text{DMSO}} \text{RCHO} + \text{CO}2 + \text{HCl} + \text{S}(\text{CH}3)_2
$$
Enzymatic Desymmetrization for Stereocontrol
Recent advances in biocatalysis provide enantioselective routes to bicyclic ethers. Lipase-mediated kinetic resolution of racemic 2-oxabicyclo[3.1.1]heptan-4-yl acetates achieves >99% ee, though direct aldehyde synthesis remains unexplored.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde group, which is highly reactive.
Common Reagents and Conditions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under appropriate conditions.
Major Products
Oxidation: 2-Oxabicyclo[3.1.1]heptane-4-carboxylic acid
Reduction: 2-Oxabicyclo[3.1.1]heptane-4-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde is primarily based on its ability to undergo various chemical reactions due to the presence of the aldehyde group. This functional group can interact with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Geometric Comparisons
The geometric parameters and heteroatom positioning of 2-oxabicyclo[3.1.1]heptane-4-carbaldehyde distinguish it from other bicyclic systems:
Table 1: Structural Comparison of Bicyclic Compounds
Key Observations:
- Ring Strain and Stability : The [3.1.1] system likely exhibits higher ring strain than [2.2.2] or [2.1.1] systems due to smaller bridgehead angles, which may influence synthetic accessibility and thermal stability. For example, 2-oxabicyclo[2.2.2]octanes are stable at 100°C and under acidic/basic conditions , but analogous data for [3.1.1] systems remain underexplored.
- Heteroatom Effects: The 2-oxygen atom in the target compound may enhance metabolic stability compared to non-oxygenated bicyclo[2.2.2]octane (e.g., t₁/₂ increased from 60 to 87 min in Imatinib analogs) .
- Functional Group Reactivity : The 4-carbaldehyde group offers a reactive site for conjugation or further derivatization, a feature absent in most compared compounds. This could enable tailored modifications in drug design but may also increase susceptibility to oxidation.
Bioisosteric Potential
- Ortho-Substituted Phenyl Replacement : 2-Oxabicyclo[2.1.1]hexanes serve as ortho-phenyl bioisosteres, with comparable φ1/φ2 angles (~175–177°) . The [3.1.1] system’s larger ring may offer distinct spatial advantages for multi-substituted analogs.
Metabolic Stability and Bioactivity
- Metabolic Stability: Oxygenated bicyclic systems (e.g., 2-oxabicyclo[2.2.2]octane) exhibit enhanced metabolic stability over non-oxygenated analogs, as shown in human liver microsome studies . The carbaldehyde group in the target compound may require protective strategies (e.g., prodrug formulation) to mitigate oxidative metabolism.
- Biological Applications: 2-Oxabicyclo[2.2.2]octanes have demonstrated activity as RORγt agonists and myeloperoxidase inhibitors .
Biological Activity
2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde is a bicyclic compound characterized by its unique structural framework and the presence of an aldehyde functional group. This compound has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, including palladium-catalyzed decarboxylative cycloaddition reactions. Its rigid bicyclic structure allows for diverse chemical reactivity, particularly due to the aldehyde group, which can undergo oxidation, reduction, and substitution reactions.
Table 1: Chemical Reactions of this compound
| Reaction Type | Product | Reagents Used |
|---|---|---|
| Oxidation | 2-Oxabicyclo[3.1.1]heptane-4-carboxylic acid | Potassium permanganate, Chromium trioxide |
| Reduction | 2-Oxabicyclo[3.1.1]heptane-4-methanol | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Various substituted derivatives | Nucleophiles (e.g., amines, alcohols) |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the context of drug discovery and development.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through its reactive aldehyde group. This interaction can lead to the formation of new chemical bonds with nucleophiles, influencing cellular pathways and potentially leading to therapeutic effects .
Case Studies and Research Findings
Recent studies have explored the potential of bicyclic compounds as bioisosteres for traditional drug scaffolds. For instance, a study investigating the replacement of benzene rings in known drugs with bicyclic structures showed promising results in terms of solubility and biological activity.
Table 2: Comparison of Biological Activity
| Compound | IC50 (nM) | Solubility (μM) | Notes |
|---|---|---|---|
| Sonidegib | 6 | 6 | Original drug targeting Hedgehog pathway |
| Bicyclic analogue (51) | 96 | 34 | Improved solubility and reduced lipophilicity compared to Sonidegib |
| Saturated analogue (50) | 616 | 4 | Less potent than both original and analogue |
The findings indicate that while the bicyclic analogue was less potent than Sonidegib, it demonstrated significantly improved solubility, making it a candidate for further development in therapeutic applications .
Applications in Medicine
Given its unique structure, this compound is being investigated for various medical applications, including:
- Anticancer Research : Its ability to inhibit critical signaling pathways makes it a candidate for cancer therapy.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain pathogens.
- Drug Development : As a building block for synthesizing more complex molecules with desirable pharmacological properties.
Q & A
Q. What synthetic methodologies are effective for preparing 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde?
- Methodological Answer : The bicyclic core can be synthesized via cyclopropanation of hexenopyranoside derivatives using a Furukawa-modified Simmons-Smith reaction, as demonstrated for related oxabicyclo systems . For aldehyde functionalization, oxidation of a hydroxymethyl precursor (e.g., using pyridinium chlorochromate) or direct introduction via nucleophilic addition to a ketone intermediate may be employed. Key challenges include maintaining stereochemical integrity during bicyclic ring formation and avoiding over-oxidation.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can resolve the aldehyde proton (δ ~9-10 ppm) and bridgehead carbons, though signal splitting due to the rigid bicyclic system may complicate interpretation .
- X-ray Crystallography : Essential for confirming bicyclic geometry and substituent orientation, but requires high-purity crystals.
- Collision Cross Section (CCS) : Predicted CCS values (e.g., via computational tools like MOBCAL) can validate gas-phase ion mobility data .
Example Table :
| Property | Method | Expected Observations |
|---|---|---|
| Aldehyde functional group | FT-IR | Strong C=O stretch ~1720 cm⁻¹ |
| Bicyclic ring strain | Computational modeling | Higher strain vs. monocyclic analogs |
Q. What are the key reactivity patterns of the aldehyde group in this bicyclic system?
- Methodological Answer : The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation). However, steric hindrance from the bicyclic framework may slow kinetics compared to linear aldehydes. Reductive amination or Wittig reactions are viable for derivatization, but reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation adapted for cyclopropanation) can enforce stereocontrol. For example, using a chiral zinc catalyst in the Simmons-Smith reaction yields enantiomerically enriched bicyclic intermediates, which are subsequently oxidized to the aldehyde . Diastereomeric ratios should be analyzed via chiral HPLC or NOESY NMR.
Q. What computational approaches are suitable for predicting the stability and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Assess ring strain and transition-state energetics for reactions like aldehyde oxidation or nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .
- Docking Studies : Predict binding affinity for biological targets (e.g., enzymes with hydrophobic active sites) .
Q. How do structural modifications (e.g., substituents on the bicyclic ring) impact biological activity?
- Methodological Answer : Introduce methyl, hydroxyl, or halide groups at bridgehead positions and evaluate:
- Solubility : LogP measurements via shake-flask method.
- Bioactivity : Screen against microbial or cancer cell lines (e.g., apoptotic activity assays at 48-hour timepoints, as in related nucleoside studies) .
Example Finding : Methyl substituents may enhance membrane permeability but reduce aqueous solubility.
Q. How should researchers address contradictions in reported spectroscopic data for oxabicyclo compounds?
- Methodological Answer :
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve ambiguities.
- Reproducibility : Standardize solvent and temperature conditions for NMR acquisition.
- Database Cross-Check : Use SciFinder or Reaxys to compare with analogous structures (e.g., 6,6-dimethyl variants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
